molecular formula C8H6ClN3 B6252726 4-(3-chlorophenyl)-2H-1,2,3-triazole CAS No. 55751-15-0

4-(3-chlorophenyl)-2H-1,2,3-triazole

Cat. No. B6252726
CAS RN: 55751-15-0
M. Wt: 179.6
InChI Key:
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Description

4-(3-Chlorophenyl)-2H-1,2,3-triazole is a small molecule that has been widely studied due to its numerous applications in the field of organic chemistry. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. It is a versatile compound, with a wide range of potential uses, from synthesis of other compounds to biological applications.

Scientific Research Applications

4-(3-Chlorophenyl)-2H-1,2,3-triazole has a wide range of potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers and other compounds. Additionally, it has been used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2H-1,2,3-triazole is not fully understood. However, it is believed that it acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base and form a coordination complex. This coordination complex can then react with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-2H-1,2,3-triazole are not well-studied. However, it is believed to have some antibacterial activity, and has been shown to inhibit the growth of certain bacteria. It has also been shown to have some antifungal activity, although the mechanism of action is unknown.

Advantages and Limitations for Lab Experiments

4-(3-Chlorophenyl)-2H-1,2,3-triazole has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized from readily available materials. Additionally, it is non-toxic and has a low environmental impact. However, it is also relatively expensive and can be difficult to purify.

Future Directions

There are a number of potential future directions for research into 4-(3-Chlorophenyl)-2H-1,2,3-triazole. This includes further research into its antibacterial and antifungal activity, as well as its potential use in the synthesis of other compounds. Additionally, further research could be done into its mechanism of action, as well as its potential toxicity and environmental impact. Finally, further research could be done into its use as a catalyst in organic reactions.

Synthesis Methods

4-(3-Chlorophenyl)-2H-1,2,3-triazole can be synthesized in a number of ways, with the most common being a reaction between 3-chlorophenol and sodium azide. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of around 80°C. The reaction produces a yellowish-brown solution of 4-(3-chlorophenyl)-2H-1,2,3-triazole, which can then be isolated and purified for further use.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-chlorophenyl)-2H-1,2,3-triazole involves the reaction of 3-chlorophenylhydrazine with propargyl alcohol to form 4-(3-chlorophenyl)-1-propargyl-1H-1,2,3-triazole, which is then cyclized to form the final product.", "Starting Materials": [ "3-chlorophenylhydrazine", "propargyl alcohol", "sodium hydroxide", "acetic acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 3-chlorophenylhydrazine (1.0 equiv) in a mixture of water and acetic acid (1:1 v/v) and add propargyl alcohol (1.2 equiv) to the solution.", "Step 2: Add sodium hydroxide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Extract the reaction mixture with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(3-chlorophenyl)-1-propargyl-1H-1,2,3-triazole as a yellow solid.", "Step 5: Dissolve 4-(3-chlorophenyl)-1-propargyl-1H-1,2,3-triazole in ethanol and add a catalytic amount of copper sulfate.", "Step 6: Heat the reaction mixture at 80°C for 12 hours to cyclize the propargyl group and form 4-(3-chlorophenyl)-2H-1,2,3-triazole.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 8: Wash the product with ethanol and dry under vacuum to obtain the final product as a white solid." ] }

CAS RN

55751-15-0

Product Name

4-(3-chlorophenyl)-2H-1,2,3-triazole

Molecular Formula

C8H6ClN3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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